5-(Pyrimidin-5-yl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Pyrimidin-5-yl)nicotinamide is a heterocyclic compound that combines the structural features of both pyrimidine and nicotinamide. Pyrimidine is an important electron-rich aromatic heterocycle, and as a building block of DNA and RNA, it is a critical endogenous component of the human body . Nicotinamide, also known as niacinamide, is a form of vitamin B3 and plays a crucial role in various biological processes. The combination of these two moieties in this compound makes it a compound of significant interest in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)nicotinamide typically involves the coupling of a pyrimidine derivative with a nicotinamide derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, where a halogenated pyrimidine reacts with a boronic acid derivative of nicotinamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an aqueous dioxane solution at elevated temperatures (around 100°C).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound, often involving crystallization and recrystallization techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyrimidin-5-yl)nicotinamide undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated derivatives of this compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group yields pyrimidine-2-carboxylic acid, while reduction of a nitro group yields the corresponding amine.
Wissenschaftliche Forschungsanwendungen
5-(Pyrimidin-5-yl)nicotinamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to DNA and RNA synthesis due to its pyrimidine moiety.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Pyrimidin-5-yl)nicotinamide involves its interaction with various molecular targets and pathways. The pyrimidine moiety allows it to interact with nucleic acids, potentially inhibiting DNA and RNA synthesis. Additionally, the nicotinamide moiety can modulate the activity of enzymes involved in cellular metabolism, such as sirtuins and poly(ADP-ribose) polymerases (PARPs) . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminonicotinamide: Another nicotinamide derivative with similar biological activities.
Pyrido[2,3-d]pyrimidin-4(1H)-one: A fused heterocyclic compound with applications in medicinal chemistry.
Pyrimidino[4,5-d][1,3]oxazine: A compound with a similar pyrimidine core, used in the synthesis of pharmaceuticals.
Uniqueness
5-(Pyrimidin-5-yl)nicotinamide is unique due to its combination of pyrimidine and nicotinamide moieties, which confer a broad range of biological activities and synthetic versatility. This dual functionality makes it a valuable compound in drug discovery and development.
Eigenschaften
CAS-Nummer |
1346687-33-9 |
---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
5-pyrimidin-5-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N4O/c11-10(15)8-1-7(2-12-3-8)9-4-13-6-14-5-9/h1-6H,(H2,11,15) |
InChI-Schlüssel |
OJMZSONUQWESMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(=O)N)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.